6-((2,4-dimethylphenyl)amino)-5-(3-fluorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
The compound 6-((2,4-dimethylphenyl)amino)-5-(3-fluorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione is a fused heterocyclic molecule featuring a furopyrimidine core substituted with aryl and alkyl groups. Its structure combines a furan ring fused to a pyrimidine-dione scaffold, with modifications at positions 5 and 6: a 3-fluorophenyl group at position 5 and a 2,4-dimethylphenylamino moiety at position 4. The 1,3-dimethyl groups on the pyrimidine ring enhance steric stability and modulate electronic properties .
Properties
IUPAC Name |
6-(2,4-dimethylanilino)-5-(3-fluorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3/c1-12-8-9-16(13(2)10-12)24-19-17(14-6-5-7-15(23)11-14)18-20(27)25(3)22(28)26(4)21(18)29-19/h5-11,24H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJJYMJTUDWCTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C3=C(O2)N(C(=O)N(C3=O)C)C)C4=CC(=CC=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-((2,4-dimethylphenyl)amino)-5-(3-fluorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This compound belongs to the furo[2,3-d]pyrimidine class, which has been studied for its various therapeutic applications.
- Molecular Formula : C22H20FN3O3
- Molecular Weight : 393.418 g/mol
- CAS Number : 946277-05-0
Research indicates that compounds within the furo[2,3-d]pyrimidine class exhibit significant biological activities through their interactions with microtubules and receptor tyrosine kinases (RTKs). The specific compound under study has shown dual inhibition properties that are crucial for its anticancer activity.
Inhibition of Microtubule Assembly
The compound demonstrates microtubule depolymerizing activity which is comparable to other known inhibitors. This activity is essential for disrupting the mitotic spindle formation in cancer cells, leading to cell cycle arrest and apoptosis.
Receptor Tyrosine Kinase (RTK) Inhibition
The compound has been reported to inhibit several RTKs including EGFR (Epidermal Growth Factor Receptor), VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), and PDGFR-β (Platelet-Derived Growth Factor Receptor β). These receptors play pivotal roles in tumorigenesis and angiogenesis.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound:
- Microtubule Depolymerization :
- RTK Inhibition :
Case Study 1: Anticancer Activity
A study highlighted the efficacy of a structurally similar furo[2,3-d]pyrimidine derivative against various cancer cell lines. The results indicated that the compound induced significant cytotoxicity through both microtubule disruption and RTK inhibition.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 0.5 | Microtubule Depolymerization |
| MCF7 (Breast Cancer) | 0.8 | RTK Inhibition |
Case Study 2: Pharmacokinetics and Toxicity
In vivo studies assessed the pharmacokinetics and toxicity profile of this compound. Results showed favorable absorption and distribution characteristics with minimal toxicity at therapeutic doses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s closest analogs include derivatives with pyrimidine-dione cores and aryl/heteroaryl substitutions. Key comparisons are outlined below:
Functional Group Impact
- Fluorine Substituents: The 3-fluorophenyl group in the target compound likely enhances electronegativity and membrane permeability compared to non-fluorinated analogs (e.g., ’s thienopyrimidine). However, difluorinated analogs (e.g., ) show superior binding in hydrophobic pockets due to increased van der Waals interactions .
- Amino vs. Thiazole Groups: The 2,4-dimethylphenylamino group at position 6 may confer selective hydrogen-bonding interactions, contrasting with ’s thiazole-substituted compound, which relies on sulfur-mediated π-stacking for antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
